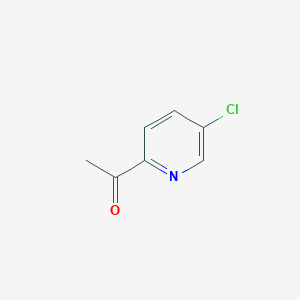

1-(5-Chloropyridin-2-yl)ethanone

Cat. No. B1589478

Key on ui cas rn:

94952-46-2

M. Wt: 155.58 g/mol

InChI Key: VVYMEQBXUFPILB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06054583

Procedure details

A two liter 4 neck flask was equipped with a stirrer, a thermometer and a 250 mL addition funnel. The reaction setup was flushed with nitrogen overnight. A 1.3 M cyclohexane solution of sec-butyllithium (222 mL, 0.289 mol) was charged to the addition funnel with a cannula. 2-Bromo-5-chloropyridine (57.72 g, MW=192.4, 0.30 mol) and 600 mL of ethyl ether were charged to the flask and then cooled in an acetone/dry ice bath. The temperature of the resultant slurry was -76° C. The sec-butyllithium was added dropwise at a rate to maintain the temperature at -74° C. or lower. The addition took 1.5 hours. When the addition was complete the addition funnel was rinsed with 20 mL of ethyl ether, then charged with 30.7 mL of N,N-dimethylacetamide (MW=87.12, d=0.937, 0.330 mol) and 30 mL of ethyl ether. Ten minutes after the completion of the sec-butyllithium addition, the N,N-dimethylacetamide solution was added dropwise to the reaction mixture, again maintaining the temperature at -74° C. or less. This addition took about 40 minutes. The reaction mixture was held at -76° C. for one hour after the N,N-dimethylacetamide addition was complete, then the bath was removed and the temperature allowed to warm to -30° C. At this temperature the cold bath was replaced and the reaction was quenched with 200 mL of 3 N HCl. The reaction mixture was allowed to warm to room temperature and held overnight. The phases were separated, the ethyl ether phase washed with water and saturated brine and then dried over anhydrous MgSO4. The ethyl ether was stripped, the crude product dissolved in methylene chloride and then treated with one weight equivalent of silica gel. The resulting slurry was filtered through Celite and stripped. The product was recrystallized from hexane to give 29.35 g of 2-acetyl-5-chloropyridine (65% yield based on sec-butyllithium, the limiting reagent).

[Compound]

Name

4

Quantity

2 L

Type

reactant

Reaction Step One

Yield

65%

Identifiers

|

REACTION_CXSMILES

|

C1CCCCC1.C([Li])(CC)C.Br[C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][N:14]=1.CN(C)[C:22](=[O:24])[CH3:23]>C(OCC)C>[C:22]([C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][N:14]=1)(=[O:24])[CH3:23]

|

Inputs

Step One

[Compound]

|

Name

|

4

|

|

Quantity

|

2 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCCCC1

|

|

Name

|

|

|

Quantity

|

222 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(CC)[Li]

|

Step Three

|

Name

|

|

|

Quantity

|

57.72 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=NC=C(C=C1)Cl

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(CC)[Li]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(CC)[Li]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C(C)=O)C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C(C)=O)C

|

Step Eight

|

Name

|

|

|

Quantity

|

30.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C(C)=O)C

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-74 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a thermometer and a 250 mL addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction setup was flushed with nitrogen overnight

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an acetone/dry ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was -76° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the addition

|

WASH

|

Type

|

WASH

|

|

Details

|

was rinsed with 20 mL of ethyl ether

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

again maintaining the temperature at -74° C. or less

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This addition

|

WAIT

|

Type

|

WAIT

|

|

Details

|

took about 40 minutes

|

|

Duration

|

40 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The reaction mixture was held at -76° C. for one hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the bath was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to -30° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was quenched with 200 mL of 3 N HCl

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to room temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the ethyl ether phase washed with water and saturated brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous MgSO4

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the crude product dissolved in methylene chloride

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with one weight equivalent of silica gel

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting slurry was filtered through Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was recrystallized from hexane

|

Outcomes

Product

Details

Reaction Time |

1.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)C1=NC=C(C=C1)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 29.35 g | |

| YIELD: PERCENTYIELD | 65% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |